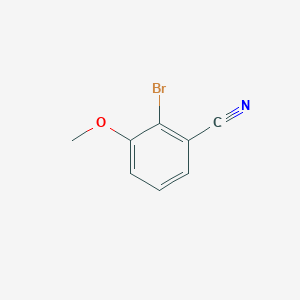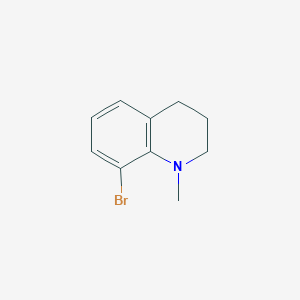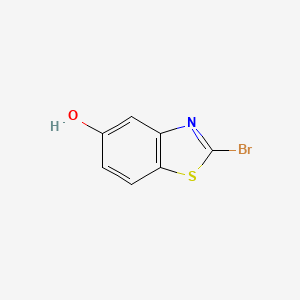
2-Bromo-3-methoxybenzonitrile
Descripción general
Descripción
2-Bromo-3-methoxybenzonitrile is an organic compound with the molecular weight of 212.05 . It is also known as 2-bromo-3-methoxybenzene-carbonitrile .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methoxybenzonitrile has been analyzed using various methods such as UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Physical And Chemical Properties Analysis
2-Bromo-3-methoxybenzonitrile has a molecular weight of 212.04300, a density of 1.56±0.1 g/cm3, and a boiling point of 285.9±30.0 ºC (760 Torr) .Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
The geometric structure and nonlinear optical (NLO) properties of 5-Bromo-2-methoxybenzonitrile have been explored through Density Functional Theory (DFT). This research found that the molecule exhibited frequency doubling and Second Harmonic Generation (SHG) applications, indicating its potential use in NLO applications (Kumar & Raman, 2017).
Synthesis and Transformations
Research has shown the ability to convert 2-hydroxy-3-methoxybenzaldehyde into various derivatives, including 2-mercapto-3-methoxybenzonitrile. These transformations are critical in synthesizing complex organic compounds, demonstrating the versatility of compounds like 2-Bromo-3-methoxybenzonitrile in organic synthesis (Rahman & Scrowston, 1983).
Herbicide Resistance
A study on the herbicide bromoxynil, a related compound, showed the possibility of creating herbicide resistance in plants by introducing a specific detoxification gene. This research suggests that derivatives of bromoxynil, including 2-Bromo-3-methoxybenzonitrile, could have applications in developing herbicide-resistant crops (Stalker, McBride, & Malyj, 1988).
Environmental Degradation Studies
The environmental degradation of bromoxynil was examined under various conditions, providing insight into how 2-Bromo-3-methoxybenzonitrile might behave in different environmental contexts. This research is crucial for understanding the environmental impact and breakdown of such chemicals (Knight, Berman, & Häggblom, 2003).
Halide Exchange in Organic Synthesis
The study of halide exchange in organic synthesis, including the use of bromo and fluoro compounds, can provide insights into the manipulation and synthesis of compounds like 2-Bromo-3-methoxybenzonitrile. This research informs the development of new synthetic routes and compounds (Szumigala et al., 2004).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . In such reactions, the bromine atom can be replaced by other groups, leading to various chemical transformations . The exact interaction of 2-Bromo-3-methoxybenzonitrile with its targets and the resulting changes would depend on the nature of these targets.
Biochemical Pathways
Brominated compounds are often involved in free radical reactions . These reactions can lead to changes in various biochemical pathways, depending on the nature of the replaced group and the target molecule .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-methoxybenzonitrile . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
Propiedades
IUPAC Name |
2-bromo-3-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKUIMZTAJYITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one](/img/structure/B1380720.png)


![2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one](/img/structure/B1380726.png)


![6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one](/img/structure/B1380730.png)
![7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1380732.png)




